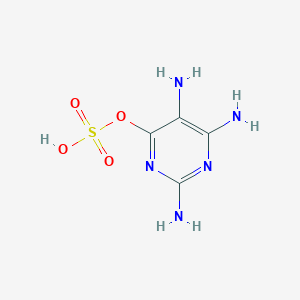
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate
Overview
Description
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, also known as 2,5,6-Triaminopyrimidin-4-ol sulphate, is a heterocyclic organic compound . It has a molecular formula of C4H7N5O.H2SO4 and a molecular weight of 239.21 . It appears as an off-white to light yellow solid .
Molecular Structure Analysis
The molecular structure of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate consists of 4 carbon atoms, 7 hydrogen atoms, 5 nitrogen atoms, 1 sulfur atom, and 4 oxygen atoms . The InChI Key is RSKNEEODWFLVFF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate has a boiling point of 277ºC at 760 mmHg and a melting point of over 300ºC . It has a density of 2.033 g/cm³ . It is very soluble in water .Scientific Research Applications
-
- Application : This compound is used as a pharmaceutical intermediate, specifically for the synthesis of folic acid and other purine derivatives .
- Results : The outcome of these procedures is the production of folic acid and purine derivatives, which have various applications in medicine. For instance, folic acid is essential for the body to make DNA and other genetic material, and it’s also necessary for the body’s cells to divide .
-
- Application : 2,5,6-Triamino-4(3H)-pyrimidinone Sulfate, which is similar to 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, is used in the preparation of guanines and other purine derivatives with antiviral activities .
- Method of Application : The compound is used in chemical synthesis to create guanines and other purine derivatives. These derivatives are then used in antiviral research .
- Results : The results of this research can lead to the development of new antiviral drugs .
-
- Application : This compound may be used in chemical synthesis .
- Method of Application : The exact procedures can vary greatly depending on the specific synthesis objectives. Generally, it involves using the compound as a reactant in chemical reactions to create more complex molecules .
- Results : The outcome of these procedures is the production of more complex molecules, which can have various applications in different fields .
-
- Application : This compound is used as a heterocyclic building block .
- Method of Application : It is used in the synthesis of more complex heterocyclic compounds. These compounds are crucial in many areas of chemistry, including drug discovery .
- Results : The results can lead to the creation of new compounds with potential applications in various fields, such as pharmaceuticals .
-
- Application : This compound may be used in chemical synthesis .
- Method of Application : The exact procedures can vary greatly depending on the specific synthesis objectives. Generally, it involves using the compound as a reactant in chemical reactions to create more complex molecules .
- Results : The outcome of these procedures is the production of more complex molecules, which can have various applications in different fields .
-
- Application : This compound is used as a heterocyclic building block .
- Method of Application : It is used in the synthesis of more complex heterocyclic compounds. These compounds are crucial in many areas of chemistry, including drug discovery .
- Results : The results can lead to the creation of new compounds with potential applications in various fields, such as pharmaceuticals .
Safety And Hazards
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
(2,5,6-triaminopyrimidin-4-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O4S/c5-1-2(6)8-4(7)9-3(1)13-14(10,11)12/h5H2,(H,10,11,12)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUGBKWOBAOTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1OS(=O)(=O)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862708 | |
| Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |
CAS RN |
1603-02-7 | |
| Record name | 4-Pyrimidinol, 2,5,6-triamino-, 4-(hydrogen sulfate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



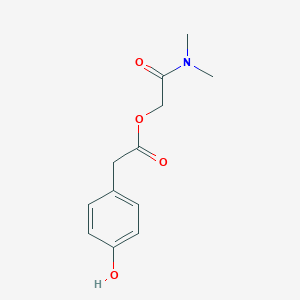

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)
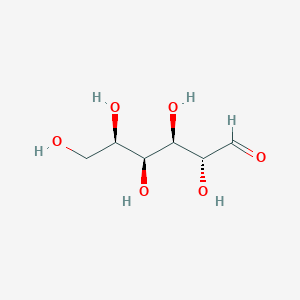

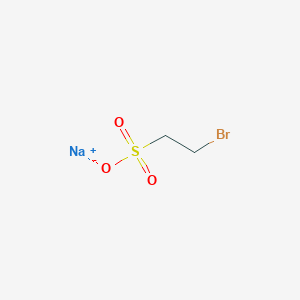

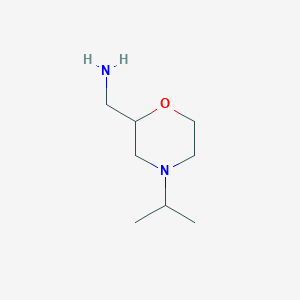
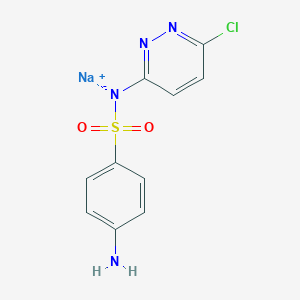
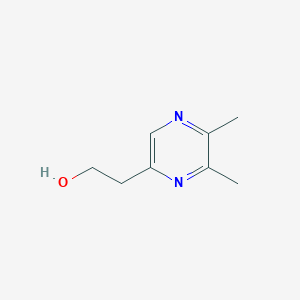
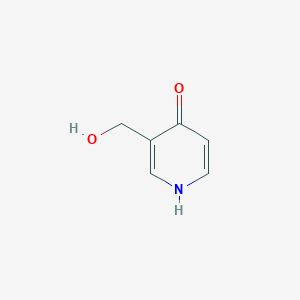
![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)

